molecular formula C5H7N3O B14088630 5-(Aminomethyl)pyrimidin-2-OL

5-(Aminomethyl)pyrimidin-2-OL

Cat. No.: B14088630
M. Wt: 125.13 g/mol
InChI Key: YCAWUGBYRSXOPV-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyrimidin-2-OL is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)pyrimidin-2-OL typically involves the reaction of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethyl)pyrimidin-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of halogenating agents or nucleophiles under controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine compounds .

Scientific Research Applications

5-(Aminomethyl)pyrimidin-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyrimidin-2-OL involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing the enzyme’s normal function. This inhibition can disrupt various biological processes, making it a valuable compound in drug development .

Comparison with Similar Compounds

    Pyrimidin-2-OL: A hydroxypyrimidine with similar structural features but different functional groups.

    2-Aminopyrimidine: Another pyrimidine derivative with an amino group at the 2-position.

Uniqueness: 5-(Aminomethyl)pyrimidin-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

5-(aminomethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C5H7N3O/c6-1-4-2-7-5(9)8-3-4/h2-3H,1,6H2,(H,7,8,9)

InChI Key

YCAWUGBYRSXOPV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)N1)CN

Origin of Product

United States

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